rac cis-3-Hydroxy Apatinib Dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac cis-3-Hydroxy Apatinib Dihydrochloride involves multiple steps, starting from the appropriate cyclopentyl and pyridine derivatives. The key steps include:
Cyclization: Formation of the cyclopentyl ring.
Hydroxylation: Introduction of the hydroxyl group.
Amination: Introduction of the amino group.
Dihydrochloride Formation: Conversion to the dihydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
rac cis-3-Hydroxy Apatinib Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes .
Scientific Research Applications
rac cis-3-Hydroxy Apatinib Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of rac cis-3-Hydroxy Apatinib Dihydrochloride involves its interaction with specific molecular targets, such as kinases and cytokine receptors. It modulates signaling pathways involved in cell growth, differentiation, and apoptosis. This modulation can lead to the inhibition of cancer cell proliferation and the induction of cell death .
Comparison with Similar Compounds
Similar Compounds
Apatinib: A tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Another kinase inhibitor with similar applications.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.
Uniqueness
rac cis-3-Hydroxy Apatinib Dihydrochloride is unique due to its specific hydroxylation pattern and its ability to form a stable dihydrochloride salt. This enhances its solubility and bioavailability, making it a valuable compound in research and therapeutic applications .
Properties
CAS No. |
1797024-30-6 |
---|---|
Molecular Formula |
C24H24ClN5O2 |
Molecular Weight |
449.939 |
IUPAC Name |
N-[4-[(1R,3R)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H23N5O2.ClH/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17;/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31);1H/t20-,24+;/m1./s1 |
InChI Key |
MKYYCCAFGYUXJH-UFZJIDKFSA-N |
SMILES |
C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl |
Synonyms |
rel-N-[4-[(1R,3R)-1-Cyano-3-hydroxycyclopentyl]phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide Dihydrochloride; cis-3-Hydroxy-apatinib Dihydrochloride; |
Origin of Product |
United States |
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